molecular formula C20H26O4 B563918 17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol-d5 CAS No. 1259370-24-5

17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol-d5

Cat. No.: B563918
CAS No.: 1259370-24-5
M. Wt: 335.455
InChI Key: GNRKQFJIATUITQ-ORMZXTTNSA-N
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Description

17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol-d5: is a synthetic compound with the molecular formula C20H21D5O4 and a molecular weight of 335.45. It is a labeled steroid, often used in various scientific research applications due to its unique structural properties.

Preparation Methods

The synthesis of 17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol-d5 involves several steps. The synthetic route typically includes the formation of the ethylenedioxy bridge at the 17th position of the estratriene backbone. The reaction conditions often involve the use of organic solvents such as chloroform, ethyl acetate, and methanol. Industrial production methods focus on maintaining high purity (>90%) and ensuring the compound’s stability during storage at temperatures between 2-8°C.

Chemical Reactions Analysis

17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the steroid backbone.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol-d5 has a wide range of scientific research applications:

    Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: The compound is utilized in metabolic research to study metabolic pathways in vivo.

    Medicine: It is employed in clinical diagnostics, imaging, and newborn screening.

    Industry: The compound is used in the synthesis of other steroids and as a standard in various analytical techniques.

Mechanism of Action

The mechanism of action of 17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol-d5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to steroid receptors, influencing gene expression and protein synthesis. This interaction can modulate various physiological processes, including hormone regulation and metabolic pathways.

Comparison with Similar Compounds

17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol-d5 can be compared with other similar compounds such as:

    Estradiol: A naturally occurring steroid hormone with similar structural features but lacking the ethylenedioxy bridge.

    Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives, differing in the presence of an ethinyl group at the 17th position.

    Mestranol: Another synthetic estrogen used in contraceptives, similar to ethinylestradiol but with an additional methoxy group.

The uniqueness of this compound lies in its deuterium labeling and the presence of the ethylenedioxy bridge, which enhances its stability and allows for specific research applications.

Properties

IUPAC Name

(8'R,9'S,13'S,14'S,16'R)-2',4',6',6',9'-pentadeuterio-13'-methylspiro[1,3-dioxolane-2,17'-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthrene]-3',16'-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-19-7-6-15-14-5-3-13(21)10-12(14)2-4-16(15)17(19)11-18(22)20(19)23-8-9-24-20/h3,5,10,15-18,21-22H,2,4,6-9,11H2,1H3/t15-,16-,17+,18-,19+/m1/s1/i2D2,3D,10D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRKQFJIATUITQ-ORMZXTTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C24OCCO4)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(C(=C1O)[2H])C(C[C@@H]3[C@@]2(CC[C@]4([C@H]3C[C@H](C45OCCO5)O)C)[2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747757
Record name (8S,9S,13S,14S,16R)-13-Methyl(2,4,6,6,9-~2~H_5_)-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane]-3,16-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259370-24-5
Record name (8S,9S,13S,14S,16R)-13-Methyl(2,4,6,6,9-~2~H_5_)-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane]-3,16-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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